molecular formula C19H21BrN2O4S B11066303 Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-4-(piperidin-1-yl)benzoate

Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-4-(piperidin-1-yl)benzoate

Cat. No.: B11066303
M. Wt: 453.4 g/mol
InChI Key: LNRBBTUMZJRWHC-UHFFFAOYSA-N
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Description

METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-4-PIPERIDINOBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a piperidinobenzene moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-4-PIPERIDINOBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenyl sulfone with piperidine under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as copper(I) iodide, to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques, such as microwave-assisted synthesis and high-throughput screening, can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-4-PIPERIDINOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Copper(I) iodide as a catalyst in the presence of a suitable nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-4-PIPERIDINOBENZOATE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-4-PIPERIDINOBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the piperidine moiety can enhance the compound’s binding affinity to certain receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl methyl sulfone: Shares the bromophenyl and sulfonyl groups but lacks the piperidinobenzene moiety.

    1-Bromo-4-(methylsulfonyl)benzene: Similar structure but without the piperidine and benzoate groups.

Uniqueness

METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-4-PIPERIDINOBENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H21BrN2O4S

Molecular Weight

453.4 g/mol

IUPAC Name

methyl 3-[(4-bromophenyl)sulfonylamino]-4-piperidin-1-ylbenzoate

InChI

InChI=1S/C19H21BrN2O4S/c1-26-19(23)14-5-10-18(22-11-3-2-4-12-22)17(13-14)21-27(24,25)16-8-6-15(20)7-9-16/h5-10,13,21H,2-4,11-12H2,1H3

InChI Key

LNRBBTUMZJRWHC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCCCC2)NS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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